molecular formula C15H16ClNO3 B14666127 Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- CAS No. 41340-22-1

Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-

Cat. No.: B14666127
CAS No.: 41340-22-1
M. Wt: 293.74 g/mol
InChI Key: ZBPIBFCWQBOJLY-UHFFFAOYSA-N
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Description

Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- is a heterocyclic compound that belongs to the class of pyranoindoles. These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals. The pyranoindole framework is significant due to its presence in biologically active natural products and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- typically involves the reaction of substituted tryptophols with keto esters. For example, the reaction of 7-ethyltryptophol with ethyl propionylacetate followed by alkaline hydrolysis can yield the desired compound . This process involves several steps, including condensation and cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalytic methodologies and green chemistry principles to ensure high yield and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products: The major products formed from these reactions include various substituted pyranoindoles and their derivatives, which can exhibit different biological activities .

Scientific Research Applications

Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- is unique due to its specific substitution pattern and the resulting biological activities. Its chloro and ethyl substituents contribute to its distinct chemical properties and potential therapeutic applications .

Properties

CAS No.

41340-22-1

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

2-(8-chloro-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid

InChI

InChI=1S/C15H16ClNO3/c1-2-15(8-12(18)19)14-10(6-7-20-15)9-4-3-5-11(16)13(9)17-14/h3-5,17H,2,6-8H2,1H3,(H,18,19)

InChI Key

ZBPIBFCWQBOJLY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O

Origin of Product

United States

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